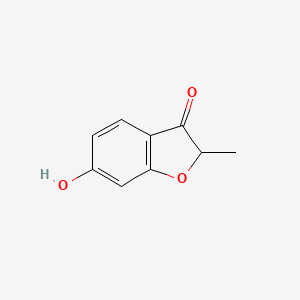







|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br[CH:10]([CH3:14])[C:11](O)=[O:12].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CS(O)(=O)=O>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:11](=[O:12])[CH:10]([CH3:14])[O:5][C:4]=2[CH:3]=1
|


|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 30 min at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto ice
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (2×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
was carefully taken up into aqueous sodium hydroxide (2N, 245 mL) at 0-5° C.
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The dark brown solution was cooled to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
It was then extracted with ethyl acetate (3×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified on a silica gel column
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate (20-75%) in hexanes
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |